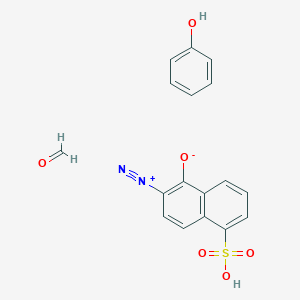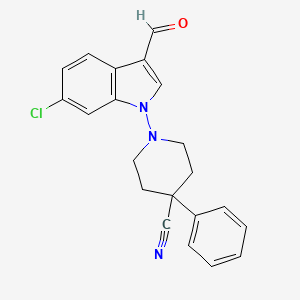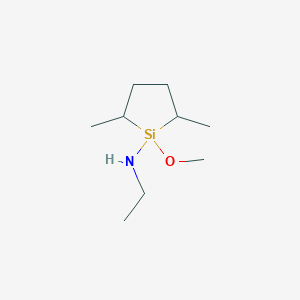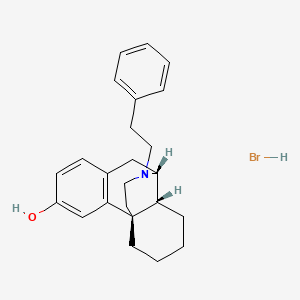
(+-)-17-Phenethylmorphinan hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-17-Phenethylmorphinan hydrobromide, also known as dextromethorphan hydrobromide, is a levorphanol derivative and codeine analog commonly used as a cough suppressant. It is a white crystalline powder that is soluble in water and alcohol. This compound is widely used in over-the-counter cough and cold medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-17-Phenethylmorphinan hydrobromide typically involves the bromination of dextromethorphan. The process begins with the reaction of dextromethorphan with hydrobromic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods
Industrial production of (±)-17-Phenethylmorphinan hydrobromide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
(±)-17-Phenethylmorphinan hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dextrophan, a metabolite with similar pharmacological properties.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Dextrophan
Reduction: Alcohol derivatives of dextromethorphan
Substitution: Various substituted morphinan derivatives
Scientific Research Applications
(±)-17-Phenethylmorphinan hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential use in treating neurological disorders such as depression and pseudobulbar affect.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds
Mechanism of Action
The primary mechanism of action of (±)-17-Phenethylmorphinan hydrobromide involves its role as a low-affinity uncompetitive NMDA receptor antagonist and sigma-1 receptor agonist. It also acts as an antagonist of α3/β4 nicotinic receptors. These interactions lead to its cough suppressant effects and potential therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Dextrorphan: A metabolite of dextromethorphan with similar pharmacological properties.
Levorphanol: An opioid analgesic with a similar chemical structure but different pharmacological effects.
Codeine: An opioid used for pain relief and cough suppression, structurally related to dextromethorphan
Uniqueness
(±)-17-Phenethylmorphinan hydrobromide is unique due to its minimal interaction with opioid receptors, making it a safer alternative for cough suppression compared to other opioids. Its diverse receptor interactions also make it a valuable compound for research in neurological and psychiatric disorders .
Properties
CAS No. |
63903-47-9 |
|---|---|
Molecular Formula |
C24H30BrNO |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C24H29NO.BrH/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18;/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2;1H/t21-,23+,24+;/m0./s1 |
InChI Key |
VKBPZWOOYLNYSW-YGICXTQQSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
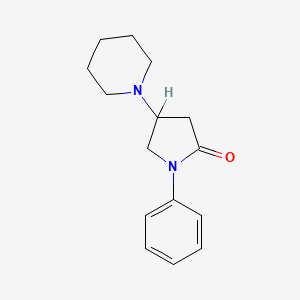

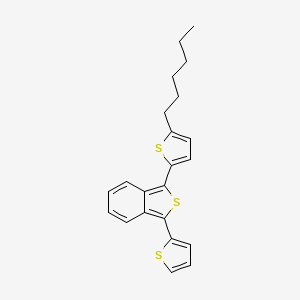
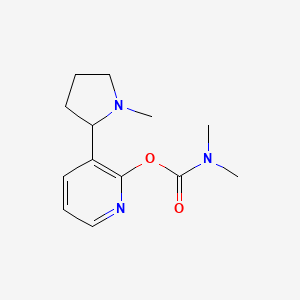
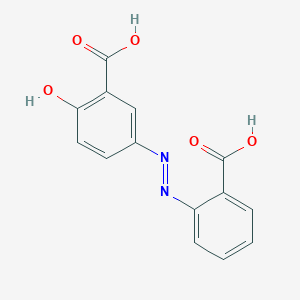
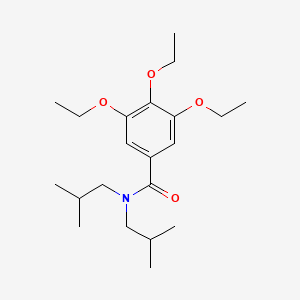

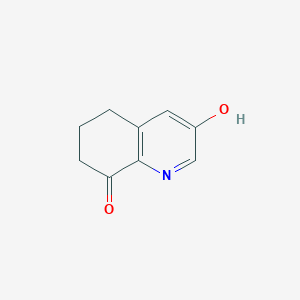
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)

